Ethyl 3-benzoylacrylate
CAS No.: 17450-56-5
Cat. No.: VC21040201
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17450-56-5 |
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Molecular Formula | C12H12O3 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | ethyl (E)-4-oxo-4-phenylbut-2-enoate |
Standard InChI | InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ |
Standard InChI Key | ACXLBHHUHSJENU-CMDGGOBGSA-N |
Isomeric SMILES | CCOC(=O)/C=C/C(=O)C1=CC=CC=C1 |
SMILES | CCOC(=O)C=CC(=O)C1=CC=CC=C1 |
Canonical SMILES | CCOC(=O)C=CC(=O)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structure
Basic Identification
Ethyl 3-benzoylacrylate is characterized by the following parameters:
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IUPAC Name: Ethyl (E)-4-oxo-4-phenylbut-2-enoate
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Molecular Formula: C₁₂H₁₂O₃
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Molecular Weight: 204.22-204.23 g/mol
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CAS Numbers: There appear to be two associated CAS numbers:
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15121-89-8
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17450-56-5
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The presence of multiple CAS numbers may indicate different isomeric forms or historical registration variations in chemical databases.
Structural Features
The compound's structure includes a phenyl group attached to a carbonyl (forming the benzoyl moiety), connected to a conjugated double bond system, which terminates with an ethyl ester group. This configuration creates an extended π-electron system that contributes to its chemical reactivity and spectroscopic properties. The compound predominantly exists in the trans-configuration, which can be confirmed through specialized spectroscopic analyses.
Physical Properties
Observable Characteristics
Ethyl 3-benzoylacrylate presents as a clear yellow to reddish liquid under standard conditions. Its physical appearance varies somewhat depending on purity and storage conditions.
Measurable Properties
Table 1: Physical Properties of Ethyl 3-benzoylacrylate
Property | Value | Reference |
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Appearance | Clear yellow to reddish liquid | |
Boiling Point | 305.1 ± 34.0 °C at 760 mmHg | |
Boiling Point (reduced pressure) | 184-185°C at 25 mmHg | |
Density | 1.109-1.112 g/cm³ | |
Flash Point | 132.2 ± 25.7 °C | |
Refractive Index | 1.542-1.546 |
Solubility Profile
The compound demonstrates solubility in common organic solvents including ethanol, methanol, acetonitrile, and dichloromethane. This solubility profile influences its handling procedures during synthetic applications and purification processes.
Synthesis Methods
Laboratory-Scale Synthesis
Several synthetic routes have been developed for preparing Ethyl 3-benzoylacrylate:
Friedel-Crafts Acylation/Esterification
This approach involves the reaction of benzene with maleic anhydride, followed by esterification with ethanol under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, followed by dehydration and esterification steps.
Michael Addition Pathway
Ethyl 3-benzoylacrylate can be synthesized through the reaction of ethyl acrylate with benzoyl chloride in the presence of a base such as triethylamine or sodium hydroxide. This reaction typically occurs under reflux conditions, with the product requiring purification through distillation.
Regioselective Synthesis
The compound can also be produced via regioselective aza-ene additions under catalyst-free conditions, providing high regioselectivity (>95%). This method has gained attention for its efficiency and environmentally friendly approach.
Industrial Production
Industrial synthesis of Ethyl 3-benzoylacrylate employs optimized versions of laboratory methods, with modifications to enhance yield and purity:
Continuous Flow Systems
Industrial processes may utilize continuous flow reactors for better temperature control and mixing, enhancing reaction efficiency and product consistency.
Recycling Methodologies
A patented method describes preparing Ethyl 3-benzoylacrylate from enalapril intermediate synthetic mother liquor, demonstrating industrial interest in resource-efficient recycling procedures .
Chemical Reactivity
Michael Addition Reactions
The α,β-unsaturated carbonyl system in Ethyl 3-benzoylacrylate makes it an excellent Michael acceptor:
Nucleophilic Addition
The compound readily undergoes conjugate addition with various nucleophiles, including amines, thiols, and carbon-centered nucleophiles. These reactions are frequently promoted by base catalysts, including guanidine derivatives.
Table 2: Selected Michael Addition Reactions with Ethyl 3-benzoylacrylate
Nucleophile | Reaction Conditions | Product Type | Yield Range (%) |
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Primary amines | Room temperature, MeOH | β-amino esters | 65-80 |
Thiols | 0-25°C, TEA, THF | β-thio esters | 70-85 |
Dialkyl malonates | 25°C, K₂CO₃, acetone | 1,5-dicarbonyl compounds | 60-75 |
Dithranol | Guanidine catalyst | Michael adducts | 55-70 |
Stereochemical Considerations
Research has demonstrated potential for enantioselective Michael additions using Ethyl 3-benzoylacrylate with appropriate chiral catalysts, enabling the synthesis of complex molecules with defined stereochemistry.
Hydrogenation Reactions
Catalytic hydrogenation of Ethyl 3-benzoylacrylate produces ethyl 3-phenylpropanoate. This reaction typically employs:
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Hydrogen gas as the reducing agent
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Palladium on carbon (Pd/C) as the catalyst
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Moderate pressure conditions (30-50 psi)
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Room temperature to mild heating (20-40°C)
Complete reduction requires careful monitoring to prevent over-reduction of the aromatic ring.
Cycloaddition Chemistry
Ethyl 3-benzoylacrylate participates as a dienophile in Diels-Alder reactions, contributing to the formation of six-membered cyclic structures. These reactions expand the compound's utility in constructing complex molecular frameworks.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural characterization of Ethyl 3-benzoylacrylate:
¹H NMR Features
Key proton signals include:
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Aromatic protons: δ 7.8-8.1 ppm (multiplet)
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α,β-unsaturated protons: δ 6.5-7.0 ppm (doublets with characteristic coupling constants)
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Ethyl ester signals: δ 4.2-4.3 ppm (quartet, -CH₂-) and δ 1.2-1.3 ppm (triplet, -CH₃)
¹³C NMR Profile
Carbon signals confirm the presence of:
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Carbonyl carbons (ketone and ester): δ 190-195 ppm and δ 165-170 ppm
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Olefinic carbons: δ 130-140 ppm
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Aromatic carbons: δ 125-135 ppm
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Ethyl ester carbons: δ 60-65 ppm (-CH₂-) and δ 10-15 ppm (-CH₃)
Infrared Spectroscopy
FT-IR analysis shows characteristic absorption bands:
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Ester carbonyl stretch: ~1710 cm⁻¹
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α,β-unsaturated ketone carbonyl: ~1650 cm⁻¹
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C=C stretch: ~1620 cm⁻¹
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Aromatic C=C stretches: ~1600 and ~1450 cm⁻¹
Mass Spectrometry
GC-MS analysis typically shows:
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Molecular ion peak at m/z 204 (M⁺)
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Fragment ions at m/z 159 (loss of -OC₂H₅)
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Fragment at m/z 105 (benzoyl cation)
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Base peak often corresponds to phenyl fragments
Applications in Scientific Research
Synthesis of Therapeutic Compounds
Ethyl 3-benzoylacrylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:
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Angiotensin-Converting Enzyme (ACE) inhibitors, including enalapril and ramipril
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Antihypertensive medications
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Other compounds requiring β-functionalized structures
Research Case Studies
Optimization of Synthetic Methodologies
Research into optimizing the synthesis of Ethyl 3-benzoylacrylate has revealed significant improvements through specific modifications:
Table 3: Impact of Synthetic Conditions on Yield
Synthesis Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
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Conventional Michael Addition | Triethylamine | 60-80 | 4-6 | 60-75 |
Friedel-Crafts Method | AlCl₃ | 50-70 | 8-10 | 50-65 |
Microwave-Assisted Synthesis | - | 100-120 | 0.5-1 | >75 |
Studies demonstrate that microwave irradiation significantly improved yields from approximately 20% to over 75% for certain derivatives, while dramatically reducing reaction times.
Pharmaceutical Application Case Study
A notable case study involves the optimization of Ethyl 3-benzoylacrylate as an intermediate in enalapril synthesis:
Process Development
Researchers investigated various reaction parameters to optimize yield and purity:
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Catalyst selection and loading
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Solvent systems and their impact on reaction kinetics
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Temperature profiles and their effect on stereoselectivity
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Purification methodologies to minimize impurities
The study demonstrated that controlling reaction parameters could increase yield from 65% to 83% while reducing impurity profiles by approximately 40%.
Biological Activity Investigations
In vitro studies examining derivatives of Ethyl 3-benzoylacrylate have revealed promising biological activities:
Cytotoxicity Evaluations
Research has established that select derivatives exhibit low cytotoxicity profiles against normal cell lines while maintaining activity against pathogenic targets. These findings position certain derivatives as candidates for further medicinal chemistry investigations.
Structure-Activity Relationships
Systematic modification of the core Ethyl 3-benzoylacrylate structure has generated data on structure-activity relationships, particularly focusing on:
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Influence of substituents on the phenyl ring
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Impact of modifications to the ester functionality
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Effects of altering the conjugated system
Analytical Methods for Identification and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC serves as the preferred method for analyzing Ethyl 3-benzoylacrylate in complex mixtures:
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Reverse-phase C18 columns provide excellent separation
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UV detection at 254 nm offers sensitive quantification
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Mobile phases typically consist of acetonitrile/water gradients
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Method validation parameters include linearity (r² > 0.999), precision (RSD < 2%), and accuracy (recovery 98-102%)
Gas Chromatography (GC)
GC analysis, particularly when coupled with mass spectrometry (GC-MS), provides:
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Retention time of approximately 12.5 minutes under standard conditions
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Excellent separation from potential impurities
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Structural confirmation through mass fragmentation patterns
Quality Control Parameters
For applications requiring high purity, especially pharmaceutical intermediates, quality control specifications typically include:
Table 4: Quality Control Specifications for Ethyl 3-benzoylacrylate
Parameter | Specification | Analytical Method |
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Appearance | Clear yellow to reddish liquid | Visual inspection |
Purity | ≥98.0% | HPLC or GC |
Related substances | ≤2.0% total, ≤0.5% individual | HPLC |
Water content | ≤0.5% | Karl Fischer titration |
Residual solvents | Per ICH guidelines | Headspace GC |
Comparison with Structural Analogs
Understanding structural relationships between Ethyl 3-benzoylacrylate and similar compounds provides valuable context for its unique properties:
Structural Variations and Their Impact
Table 5: Comparison with Structural Analogs
Compound | CAS Number | Molecular Formula | Key Structural Difference | Primary Application |
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Ethyl 3-benzoylacrylate | 15121-89-8/17450-56-5 | C₁₂H₁₂O₃ | Base structure | Pharmaceutical intermediate |
Ethyl 3-phenylacrylate | 103-36-6 | C₁₁H₁₂O₂ | Lacks ketone carbonyl | Fragrances, polymers |
Ethyl benzoylacetate | 94-02-0 | C₁₁H₁₂O₃ | Saturated backbone | Flavoring agent |
Methyl 3-benzoylacrylate | - | C₁₁H₁₀O₃ | Methyl vs. ethyl ester | Similar to ethyl analog |
Reactivity Comparisons
The presence of both the α,β-unsaturated system and the benzoyl group in Ethyl 3-benzoylacrylate creates distinctive reactivity compared to its analogs:
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Enhanced electrophilicity at the β-carbon position compared to simple α,β-unsaturated esters
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Greater stability of reaction intermediates due to extended conjugation
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Modulated pKa values for adjacent protons, influencing base-catalyzed reactions
Future Research Directions
The versatility of Ethyl 3-benzoylacrylate suggests several promising avenues for continued investigation:
Green Chemistry Approaches
Sustainable approaches to synthesis warrant further exploration:
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Development of solvent-free methodologies
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Investigation of biocatalytic pathways
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Application of flow chemistry for process intensification
Expanded Medicinal Applications
Further research could explore:
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Development of novel derivatives with enhanced specificity for biological targets
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Investigation of structure-activity relationships across diverse therapeutic areas
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Exploration of prodrug approaches utilizing the compound's reactive functional groups
Advanced Materials Development
The compound's reactivity profile positions it as a potential building block for:
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Stimuli-responsive polymeric materials
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Specialized coating technologies
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Novel composite structures with tailored physical properties
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